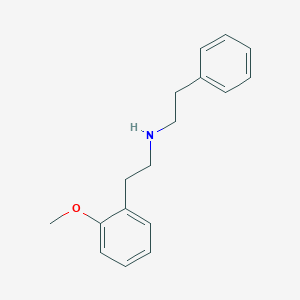
3-(2-Hydroxyethyl)-4-(4-methylbenzyl)-2-piperazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Hydroxyethyl)-4-(4-methylbenzyl)-2-piperazinone, also known as HMBP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. HMBP has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
作用機序
3-(2-Hydroxyethyl)-4-(4-methylbenzyl)-2-piperazinone is believed to interact with proteins and enzymes through hydrogen bonding and hydrophobic interactions. It has been shown to bind to the active site of enzymes, inhibiting their activity. 3-(2-Hydroxyethyl)-4-(4-methylbenzyl)-2-piperazinone has also been shown to interact with proteins involved in the immune response, leading to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
3-(2-Hydroxyethyl)-4-(4-methylbenzyl)-2-piperazinone has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the activity of enzymes involved in the production of pro-inflammatory cytokines. 3-(2-Hydroxyethyl)-4-(4-methylbenzyl)-2-piperazinone has been investigated for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis.
実験室実験の利点と制限
One advantage of using 3-(2-Hydroxyethyl)-4-(4-methylbenzyl)-2-piperazinone in lab experiments is its stability and ease of synthesis. 3-(2-Hydroxyethyl)-4-(4-methylbenzyl)-2-piperazinone can be synthesized using simple methods and is stable under different conditions. However, one limitation is its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 3-(2-Hydroxyethyl)-4-(4-methylbenzyl)-2-piperazinone. One direction is the investigation of its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis. Another direction is the study of its interaction with different proteins and enzymes, which can provide insights into its mechanism of action. Additionally, the synthesis of 3-(2-Hydroxyethyl)-4-(4-methylbenzyl)-2-piperazinone derivatives with improved solubility and bioavailability can expand its potential applications in different fields.
合成法
3-(2-Hydroxyethyl)-4-(4-methylbenzyl)-2-piperazinone can be synthesized using different methods, including the reaction of 4-methylbenzyl chloride with 2-piperazinone, followed by the addition of ethylene oxide to the resulting product. Another method involves the reaction of 4-methylbenzylamine with 2-piperazinone, followed by the addition of ethylene oxide. Both methods result in the formation of 3-(2-Hydroxyethyl)-4-(4-methylbenzyl)-2-piperazinone, which can be purified using various techniques, such as column chromatography.
科学的研究の応用
3-(2-Hydroxyethyl)-4-(4-methylbenzyl)-2-piperazinone has been studied for its potential applications in different fields, including medicinal chemistry, material science, and biochemistry. In medicinal chemistry, 3-(2-Hydroxyethyl)-4-(4-methylbenzyl)-2-piperazinone has been investigated for its anti-inflammatory and analgesic properties. In material science, 3-(2-Hydroxyethyl)-4-(4-methylbenzyl)-2-piperazinone has been used as a ligand in the synthesis of metal-organic frameworks. In biochemistry, 3-(2-Hydroxyethyl)-4-(4-methylbenzyl)-2-piperazinone has been studied for its interaction with proteins and enzymes.
特性
製品名 |
3-(2-Hydroxyethyl)-4-(4-methylbenzyl)-2-piperazinone |
|---|---|
分子式 |
C14H20N2O2 |
分子量 |
248.32 g/mol |
IUPAC名 |
3-(2-hydroxyethyl)-4-[(4-methylphenyl)methyl]piperazin-2-one |
InChI |
InChI=1S/C14H20N2O2/c1-11-2-4-12(5-3-11)10-16-8-7-15-14(18)13(16)6-9-17/h2-5,13,17H,6-10H2,1H3,(H,15,18) |
InChIキー |
BTTJKRRGKCHWTQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2CCNC(=O)C2CCO |
正規SMILES |
CC1=CC=C(C=C1)CN2CCNC(=O)C2CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-bicyclo[2.2.1]heptanyl)-4-chlorobenzenesulfonamide](/img/structure/B262024.png)
![N-(2-bromophenyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}methanesulfonamide](/img/structure/B262025.png)


![N-[3-[(1,3-dioxoisoindol-2-yl)carbamoyl]-2-methylphenyl]thiophene-2-carboxamide](/img/structure/B262031.png)



![N-[(Z)-benzylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide](/img/structure/B262044.png)
![ethyl 4-{(5Z)-2-imino-5-[4-(4-methylpiperazin-1-yl)-3-nitrobenzylidene]-4-oxo-1,3-thiazolidin-3-yl}benzoate](/img/structure/B262045.png)
![(4Z)-4-[(dimethylamino)methylidene]-2-[(3-methylphenoxy)methyl]-1,3-oxazol-5(4H)-one](/img/structure/B262046.png)
![1,5-dimethyl-2-phenyl-4-[(1-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}cyclohexyl)amino]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B262047.png)
![8-(4-aminobutylamino)-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B262048.png)
